4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid
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Overview
Description
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C13H19NO4S. This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, with two propyl groups and a hydroxyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Sulfamoylation: The hydroxyl group of salicylic acid is reacted with dipropylamine and chlorosulfonic acid to introduce the sulfamoyl group. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-(Dipropylsulfamoyl)-2-ketobenzoic acid.
Reduction: Formation of 4-(Dipropylamino)-2-hydroxybenzoic acid.
Substitution: Formation of 4-(Dipropylsulfamoyl)-2-nitrobenzoic acid or 4-(Dipropylsulfamoyl)-2-bromobenzoic acid.
Scientific Research Applications
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Dipropylsulfamoyl)benzoic acid: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfamoyl group, which significantly alters its chemical behavior and applications.
4-(Dimethylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with methyl groups instead of propyl groups, leading to differences in hydrophobicity and steric effects.
Uniqueness
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is unique due to the presence of both the sulfamoyl and hydroxyl groups, which confer distinct chemical and biological properties. The propyl groups enhance its hydrophobicity, affecting its solubility and interaction with biological membranes.
Properties
CAS No. |
34604-42-7 |
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Molecular Formula |
C13H19NO5S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
4-(dipropylsulfamoyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13(16)17)12(15)9-10/h5-6,9,15H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
FJRTZGPMJBKGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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